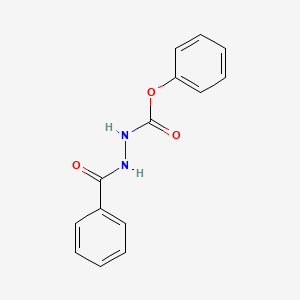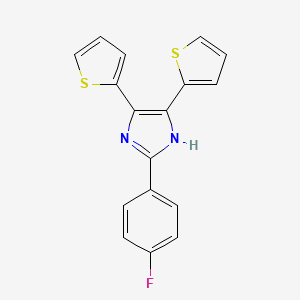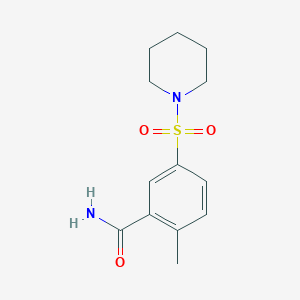![molecular formula C21H26N2O4S B5806488 N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the creation of the core structure followed by the addition of functional groups. For instance, compounds with similar structural motifs have been synthesized through processes such as reductive amination of substituted phenoxyacetones with substituted phenylethylamines, leading to products with specific biological activities (Baomin Xi et al., 2011). While specific synthesis routes for “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” are not detailed, similar synthetic strategies may apply, focusing on creating the central amide linkage and subsequently introducing the morpholinylsulfonyl and dimethylphenyl groups.
Molecular Structure Analysis
The molecular structure of compounds closely related to “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” reveals intricate details through techniques such as X-ray crystallography. These analyses provide insights into bond lengths, angles, and overall conformation, which are critical for understanding the compound's chemical behavior and interaction potential. For example, structural characterization has been utilized to elucidate the geometry and electronic distribution in molecules, aiding in the prediction of reactivity and interaction with biological targets (L. Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of such a compound is influenced by its functional groups. The presence of an amide bond, a morpholine ring, and a sulfonyl group suggests potential for a variety of chemical reactions, including nucleophilic substitution and amide hydrolysis. These reactions can be critical for the compound's biological activity or its further chemical modification. For example, amide bonds can undergo hydrolysis under specific conditions, altering the molecule's structure and function.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. These properties affect the compound's application, including its formulation for pharmaceutical use. Compounds with similar structures have been studied for their solubility in organic solvents and water, crystalline structure, and thermal stability, providing valuable information for drug formulation and delivery (M. Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” can be inferred from its functional groups. The amide linkage offers potential for hydrogen bonding, influencing its interaction with biological molecules. Additionally, the electron-withdrawing effect of the sulfonyl group can affect the electron density around the morpholine ring, potentially modifying the compound's reactivity and biological activity.
For further investigation and a deeper understanding of “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide,” and related compounds, the following references provide valuable insights:
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-4-3-5-20(17(16)2)22-21(24)11-8-18-6-9-19(10-7-18)28(25,26)23-12-14-27-15-13-23/h3-7,9-10H,8,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWIICUAFBYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)

![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)



![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)
![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)